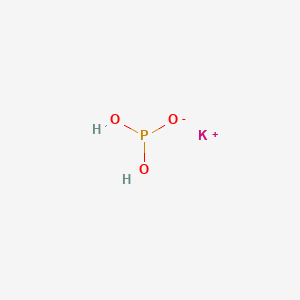

potassium;dihydrogen phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;dihydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O3P/c;1-4(2)3/h;1-2H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHCGFBZBPVRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

OP(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.086 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Dihydrogen Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium dihydrogen phosphite (B83602) (KH₂PO₃), a compound of interest for its potential applications in various scientific fields. This document details experimental protocols for its preparation and outlines a suite of analytical techniques for its thorough characterization.

Synthesis of Potassium Dihydrogen Phosphite

Potassium dihydrogen phosphite can be synthesized through several methods, primarily involving the neutralization of phosphorous acid with a potassium source. Two common and effective laboratory-scale protocols are provided below.

Synthesis via Reaction of Phosphorous Acid and Potassium Hydroxide (B78521)

This method relies on the direct neutralization of phosphorous acid with potassium hydroxide.[1][2]

Reaction:

H₃PO₃ + KOH → KH₂PO₃ + H₂O

Experimental Protocol:

-

Reagent Preparation: Prepare a 1 M solution of potassium hydroxide (KOH) by dissolving 56.11 g of KOH pellets in 1 L of deionized water. Prepare a 1 M solution of phosphorous acid (H₃PO₃) by dissolving 82.00 g of H₃PO₃ crystals in 1 L of deionized water.

-

Neutralization: To a beaker, add a determined volume of the 1 M phosphorous acid solution. While stirring, slowly add the 1 M potassium hydroxide solution from a burette. Monitor the pH of the reaction mixture continuously.

-

Endpoint Determination: The endpoint of the neutralization is reached when the pH of the solution is approximately 4.5.[3]

-

Crystallization: Transfer the resulting solution to an evaporating dish and gently heat to concentrate the solution by evaporating the water.[1] Reduce the volume to about one-fifth of the original.[1]

-

Isolation and Purification: Allow the concentrated solution to cool to room temperature, which will induce the crystallization of potassium dihydrogen phosphite.[4] The crystals can be further purified by recrystallization. Collect the crystals by filtration and wash them with a small amount of cold deionized water.[5]

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent to obtain the final product.[1]

Synthesis via Reaction of Phosphorous Acid and Potassium Carbonate

An alternative synthesis route involves the reaction of phosphorous acid with potassium carbonate. This method is also widely used and is described in several patents.[6]

Reaction:

2H₃PO₃ + K₂CO₃ → 2KH₂PO₃ + H₂O + CO₂

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve phosphorous acid in water.

-

Addition of Potassium Carbonate: Slowly add a stoichiometric amount of solid potassium carbonate to the phosphorous acid solution while stirring. The reaction is exothermic and will produce carbon dioxide gas, so the addition should be done in a well-ventilated fume hood.

-

Reaction Conditions: The reaction can be carried out at a temperature range of 70-100 °C for 8-15 hours to ensure completion.[6]

-

Work-up and Isolation: After the reaction is complete, the solution is concentrated by heating to induce crystallization. The crystals are then isolated by filtration, washed, and dried as described in the previous method.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of potassium dihydrogen phosphite.

Characterization of Potassium Dihydrogen Phosphite

A comprehensive characterization of the synthesized potassium dihydrogen phosphite is crucial to confirm its identity, purity, and structural properties. The following are key analytical techniques employed for this purpose.

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of potassium dihydrogen phosphite is characterized by specific absorption bands corresponding to the vibrations of the dihydrogen phosphite anion.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2429 | P-O-H asymmetric stretching | [1] |

| ~2323 | P-O-H asymmetric stretching | [1] |

| ~1463 | O-H stretching | [1] |

| ~1283 | P=O symmetric stretching | [1] |

| ~1074 | P-O-H stretching | [1] |

| ~859 | O=P-OH bending | [1] |

| ~531 | P-OH deformation / K-O stretching | [1] |

2.1.2. Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for identifying the P-H bond, which is often weak in IR spectra.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.

-

Data Acquisition: Acquire the Raman spectrum using a suitable laser excitation wavelength.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2400 | P-H stretching | |

| ~1080 | PO₃ symmetric stretching | |

| ~980 | PO₃ asymmetric stretching | |

| ~500-600 | O-P-O bending modes | [7] |

| ~300-400 | Lattice vibrations |

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P and ¹H NMR spectroscopy are powerful tools for confirming the structure and purity of potassium dihydrogen phosphite.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Record the ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer. 85% H₃PO₄ is typically used as an external standard for ³¹P NMR.[8]

Data Presentation:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| ³¹P | ~4-7 | Doublet | ~550-650 Hz | H-P | [9] |

| ¹H | ~6.8 | Doublet | ~550-650 Hz | H-P | |

| ¹H | Broad singlet | Singlet | N/A | O-H |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

X-ray Diffraction (XRD)

X-ray diffraction is used to determine the crystal structure and phase purity of the synthesized compound. Potassium dihydrogen phosphite crystallizes in the monoclinic system.[6]

Experimental Protocol:

-

Sample Preparation: Grind the crystalline sample into a fine powder.

-

Data Acquisition: Record the powder X-ray diffraction pattern over a suitable 2θ range.

Data Presentation:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 7.530(2) | [6] |

| b (Å) | 8.634(2) | [6] |

| c (Å) | 12.426(2) | [6] |

| β (°) | 102.46(3) | [6] |

| V (ų) | 788.8(3) | [6] |

| Z | 8 | [6] |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and decomposition of the compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in an appropriate crucible.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate and record the weight loss (TGA) and temperature difference (DTA) as a function of temperature.[10][11]

Data Presentation:

| Temperature Range (°C) | Technique | Observation | Reference |

| 200 - 300 | TGA/DTA | Endothermic peak corresponding to the loss of water and decomposition to pyrophosphate. | [12] |

| > 400 | TGA/DTA | Further decomposition to metaphosphate. | [12] |

Quantitative Analysis

The purity of the synthesized potassium dihydrogen phosphite can be determined by titration. A common method involves the oxidation of phosphite to phosphate (B84403) using a standard iodine solution.[13]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in deionized water.

-

Titration: In a neutral or slightly alkaline medium, titrate the sample solution with a standardized iodine solution. The endpoint can be detected by the appearance of a faint yellow color from the excess iodine or by using a starch indicator for a back titration.[13]

Characterization Workflow Diagram

Caption: Workflow for the characterization of potassium dihydrogen phosphite.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. Four preparation methods of potassium dihydrogen phosphate [lygshuren.com]

- 3. CN106672929A - Method for preparing potassium dihydrogen phosphite - Google Patents [patents.google.com]

- 4. Potassium dihydrogen phosphate cooling crystallization process [coolingcrystallizer.com]

- 5. Potassium Dihydrogen Phosphate Purification Process by Crystallisation in the Presence of Chelating Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

chemical properties and structure of potassium dihydrogen phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dihydrogen phosphite (B83602) (KH₂PO₃), an inorganic salt of phosphorous acid, has garnered significant interest for its multifaceted applications, most notably as a potent fungicide in agriculture and as a potential therapeutic agent. Its unique chemical structure and properties distinguish it from the more common potassium dihydrogen phosphate (B84403) (KH₂PO₄). This technical guide provides an in-depth analysis of the chemical properties, structure, and relevant experimental protocols for potassium dihydrogen phosphite, catering to the needs of researchers, scientists, and professionals in drug development. A comprehensive summary of its quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, this document includes visualizations of its fungicidal signaling pathway and a general experimental workflow for its synthesis and characterization, rendered in the DOT language for clarity and reproducibility.

Chemical and Physical Properties

Potassium dihydrogen phosphite is a white, crystalline solid that is highly soluble in water.[1] Unlike its phosphate counterpart, the phosphite anion possesses a direct phosphorus-hydrogen bond, which is a key feature influencing its chemical reactivity and biological activity. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | KH₂PO₃ | [2] |

| Molecular Weight | 120.086 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility in water | High | [1] |

| CAS Number | 13977-65-6 | [1] |

Structure and Crystallography

The crystal structure of potassium dihydrogen phosphite has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P2₁/c. The structure consists of potassium cations (K⁺) and dihydrogen phosphite anions (H₂PO₃⁻). The phosphite anions are linked by strong hydrogen bonds to form infinite chains. The phosphorus atom is tetrahedrally coordinated to one hydrogen and three oxygen atoms.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a | 7.341(1) Å | |

| b | 8.579(2) Å | |

| c | 11.975(3) Å | |

| β | 101.98(2)° | |

| Z | 8 |

Spectroscopic Properties

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful technique for the characterization of phosphorus-containing compounds. For potassium dihydrogen phosphite, the phosphorus nucleus is in a +3 oxidation state and is directly bonded to a hydrogen atom, which results in a characteristic chemical shift and a large ¹J(P,H) coupling constant.

| Parameter | Value | Reference |

| ³¹P Chemical Shift (δ) | ~4 ppm (relative to 85% H₃PO₄) | |

| ¹J(P,H) Coupling Constant | ~680 Hz |

Infrared (IR) Spectroscopy

The infrared spectrum of potassium dihydrogen phosphite exhibits characteristic absorption bands corresponding to the vibrational modes of the dihydrogen phosphite anion. The most prominent bands are due to the P-H and P-O stretching vibrations, as well as O-H stretching and bending modes from the hydrogen bonds.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2400 | ν(P-H) | |

| 1100 - 900 | ν(P-O) | |

| 3000 - 2500 | ν(O-H) | |

| 1300 - 1200 | δ(O-H) |

Experimental Protocols

Synthesis of Potassium Dihydrogen Phosphite

A common method for the synthesis of potassium dihydrogen phosphite involves the neutralization of phosphorous acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate.

Materials:

-

Phosphorous acid (H₃PO₃)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethanol (optional, for precipitation)

-

pH meter

-

Stirring hotplate

-

Crystallization dish

Procedure:

-

Dissolve a known amount of phosphorous acid in a minimal amount of deionized water in a beaker with a magnetic stir bar.

-

Slowly add a stoichiometric amount of potassium hydroxide solution (or potassium carbonate solid in small portions to control effervescence) to the phosphorous acid solution while stirring continuously.

-

Monitor the pH of the solution using a pH meter. The addition of the base should be continued until the pH of the solution is approximately 4.5.

-

The resulting solution of potassium dihydrogen phosphite can be concentrated by gentle heating to induce crystallization upon cooling.

-

Alternatively, the product can be precipitated by adding a water-miscible organic solvent like ethanol.

-

The crystalline product is then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Characterization Methods

Instrumentation:

-

NMR spectrometer with a phosphorus probe.

Sample Preparation:

-

Dissolve a small amount of the synthesized potassium dihydrogen phosphite in a suitable solvent, typically D₂O.

Data Acquisition:

-

Acquire a one-dimensional ³¹P NMR spectrum. It is advisable to run both a proton-decoupled and a proton-coupled spectrum to observe the P-H coupling.

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Place a small amount of the dry, solid potassium dihydrogen phosphite directly onto the ATR crystal.

Data Acquisition:

-

Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal should be collected prior to the sample measurement.

Fungicidal Mechanism of Action

The fungicidal activity of phosphite is multifaceted, involving both direct inhibition of the pathogen and the stimulation of the host plant's defense mechanisms.[3][4][5][6][7] The primary mode of action is believed to be the disruption of phosphate metabolism in oomycete pathogens.[3] Additionally, phosphite can trigger a systemic acquired resistance (SAR)-like response in plants, leading to the production of defense-related compounds such as phytoalexins and pathogenesis-related (PR) proteins.[5] This induced resistance helps the plant to more effectively combat pathogen invasion.

Caption: Fungicidal mechanism of phosphite.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of potassium dihydrogen phosphite.

Caption: Synthesis and characterization workflow.

Conclusion

Potassium dihydrogen phosphite is a compound with significant chemical and biological importance. Its distinct structure, characterized by a P-H bond, underpins its fungicidal activity and differentiates it from potassium dihydrogen phosphate. This guide has provided a detailed overview of its chemical properties, structure, and spectroscopic features, along with practical experimental protocols for its synthesis and characterization. The provided visualizations of its fungicidal mechanism and experimental workflow serve as valuable tools for researchers. Further investigation into the biological pathways affected by potassium dihydrogen phosphite may unveil new therapeutic and agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium dihydrogenphosphite | H2KO3P | CID 23701737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

Thermal Degradation Pathways of Potassium Dihydrogen Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dihydrogen phosphite (B83602) (KH₂PO₃), a compound of interest in agricultural and chemical applications, exhibits distinct thermal degradation characteristics. Understanding these pathways is crucial for its effective formulation, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides an in-depth analysis of the thermal decomposition of potassium dihydrogen phosphite, drawing upon the established principles of inorganic phosphite chemistry and thermal analysis techniques. While specific peer-reviewed studies on the detailed thermal degradation of KH₂PO₃ are limited, this guide constructs a comprehensive overview based on analogous compounds and fundamental chemical principles.

Introduction

Potassium dihydrogen phosphite is a salt of phosphorous acid and is utilized in various sectors for its fungicidal and fertilizing properties. Its thermal stability is a critical parameter that influences its manufacturing, long-term storage, and efficacy in different applications. Thermal degradation can lead to changes in chemical composition, potentially altering its intended function and leading to the formation of undesired byproducts. This guide outlines the expected thermal degradation pathways, summarizes relevant quantitative data from analogous compounds, and provides standardized experimental protocols for its analysis.

Predicted Thermal Degradation Pathways

The thermal decomposition of potassium dihydrogen phosphite is anticipated to proceed through a series of key steps, primarily involving dehydration, condensation, and disproportionation reactions.

Initial Dehydration and Condensation

Upon heating, potassium dihydrogen phosphite is expected to undergo an initial dehydration step, leading to the formation of potassium pyrophosphite. This is a condensation reaction where two molecules of the phosphite join with the elimination of a water molecule. This behavior is analogous to the thermal decomposition of alkali metal dihydrogen phosphates, which form pyrophosphates upon heating.

Reaction:

2 KH₂PO₃(s) → K₂H₂P₂O₅(s) + H₂O(g)

Further Condensation to Polyphosphites

With continued heating at higher temperatures, further condensation reactions are plausible, leading to the formation of longer-chain polyphosphites. The extent of polymerization will likely depend on the temperature and duration of heating.

Reaction:

n K₂H₂P₂O₅(s) → (KPO₂)₂n(s) + n H₂O(g)

Disproportionation at Elevated Temperatures

At significantly elevated temperatures, phosphites are known to undergo disproportionation, a redox reaction where the phosphorus(III) species is simultaneously oxidized to phosphate (B84403) (P(V)) and reduced to phosphine (B1218219) (P(-III)) or other lower oxidation state phosphorus compounds. This is a known thermal decomposition pathway for phosphorous acid itself, which disproportionates above 190°C.

Hypothesized Reaction:

4 KH₂PO₃(s) → 3 KH₂PO₄(s) + PH₃(g) + K₂O(s)

The following diagram illustrates the proposed thermal degradation pathways of potassium dihydrogen phosphite.

Figure 1: Proposed thermal degradation pathways of potassium dihydrogen phosphite.

Quantitative Data Summary

| Compound | Onset of Decomposition (°C) | Key Transition/Product | Reference Compound For |

| Potassium Dihydrogen Phosphite (KH₂PO₃) | (Estimated) 150 - 200 | Pyrophosphite Formation | - |

| (Estimated) > 300 | Disproportionation | - | |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | > 170 | Sodium Acid Pyrophosphate | Pyrophosphate Formation |

| Phosphorous Acid (H₃PO₃) | > 190 | Disproportionation | Disproportionation |

Experimental Protocols

To investigate the thermal degradation pathways of potassium dihydrogen phosphite, a combination of thermoanalytical and spectroscopic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass loss.

Methodology:

-

A small sample (5-10 mg) of finely ground potassium dihydrogen phosphite is placed in an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperatures of decomposition and the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions and thermal events (endothermic or exothermic).

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

Endothermic peaks typically represent melting or dehydration, while exothermic peaks can indicate crystallization or decomposition.

Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

The TGA experiment is performed as described in section 4.1.

-

The gas evolved from the TGA furnace is transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

The data is analyzed to identify the chemical composition of the evolved gases (e.g., water, phosphine) at each stage of decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of potassium dihydrogen phosphite.

Figure 2: Experimental workflow for thermal analysis.

Conclusion

The thermal degradation of potassium dihydrogen phosphite is a complex process that is predicted to involve dehydration, condensation to form pyrophosphites and polyphosphites, and ultimately disproportionation at higher temperatures. While direct experimental data for this specific compound is scarce, a robust understanding of its thermal behavior can be inferred from the well-documented chemistry of analogous alkali metal phosphates and phosphorous acid. The experimental protocols outlined in this guide provide a clear and systematic approach for researchers to elucidate the precise thermal degradation pathways and obtain quantitative data for potassium dihydrogen phosphite. Such data is invaluable for ensuring the stability, safety, and efficacy of products containing this compound across various scientific and industrial applications.

solubility of potassium dihydrogen phosphite in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium dihydrogen phosphite (B83602) (KH₂PO₃) in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized. This document summarizes available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Core Data: Solubility of Potassium Dihydrogen Phosphite

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from agricultural formulations to chemical synthesis. Below is a summary of the known solubility of potassium dihydrogen phosphite in water and several common organic solvents.

Data Presentation

| Solvent Name | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Water | H₂O | 25 | 220[1] | Highly soluble. One source reports it as "practically insoluble", which is inconsistent with other available data[2]. |

| Methanol | CH₃OH | Not Specified | Not Available | Qualitatively described as "soluble"[2]. |

| Ethanol | C₂H₅OH | Not Specified | Not Available | Qualitatively described as "soluble"[1]. A patent suggests it is not soluble in alcohol in the context of a specific synthesis method[3]. |

| Acetone | C₃H₆O | Not Specified | Not Available | No specific data found. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Not Available | No specific data found. |

| N,N-Dimethylformamide | (CH₃)₂NC(O)H | Not Specified | Not Available | Qualitatively described as "very soluble"[2]. |

| Glacial Acetic Acid | CH₃COOH | Not Specified | Not Available | Qualitatively described as "sparingly soluble"[2]. |

| Chloroform | CHCl₃ | Not Specified | Not Available | Qualitatively described as "very slightly soluble"[2]. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for characterizing a compound. The following are detailed methodologies for two common experimental protocols used to determine the solubility of inorganic salts like potassium dihydrogen phosphite.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Thermostatically controlled shaker or water bath

-

Sealable flasks (e.g., screw-cap Erlenmeyer flasks)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

-

Potassium dihydrogen phosphite

-

Solvent of interest

Procedure:

-

Preparation: Add an excess amount of potassium dihydrogen phosphite to a known volume of the solvent in a sealable flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent to remove all undissolved solids.

-

Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the working range of the chosen analytical method. Determine the concentration of potassium dihydrogen phosphite in the diluted solution.

-

Calculation: Calculate the solubility of potassium dihydrogen phosphite in the solvent, taking into account the dilution factor. The result is typically expressed in g/100 mL or mg/mL.

Gravimetric Method

This method is a straightforward approach for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Thermostatically controlled shaker or water bath

-

Sealable flasks

-

Analytical balance

-

Pipettes or syringes for accurate volume measurement

-

Evaporating dish or watch glass

-

Oven

-

Dessicator

-

Potassium dihydrogen phosphite

-

Solvent of interest (must be volatile)

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of potassium dihydrogen phosphite in the chosen solvent using the equilibration step described in the isothermal equilibrium method.

-

Sample Collection: After equilibration and settling of the excess solid, carefully transfer a known volume (e.g., 10 mL) of the clear supernatant to a pre-weighed evaporating dish.

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the potassium dihydrogen phosphite.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be calculated as the mass of the solute per volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the Isothermal Equilibrium (Shake-Flask) Method for determining solubility.

Caption: Workflow for the Isothermal Equilibrium Method.

References

Spectroscopic Analysis of Potassium Dihydrogen Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of potassium dihydrogen phosphite (B83602) (KH₂PO₃), a compound of interest in various chemical and pharmaceutical contexts. This document details the key spectroscopic techniques for its characterization, including vibrational (FTIR and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Potassium dihydrogen phosphite (KH₂PO₃) is the potassium salt of phosphorous acid. Its structural and electronic properties can be elucidated through a variety of spectroscopic techniques. This guide focuses on providing a comprehensive understanding of its spectroscopic signature, essential for its identification, purity assessment, and the study of its interactions in various chemical systems.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations of potassium dihydrogen phosphite, offering a fingerprint of its structural features. The primary vibrational modes of the dihydrogen phosphite anion (H₂PO₃⁻) involve P-H, P-O, and O-H bond stretching and bending.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting its molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Table 1: Summary of FTIR Spectral Data for Potassium Dihydrogen Phosphite (KH₂PO₃)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~2440 | ν(PH) | P-H stretching |

| 1180 - 1050 | ν(PO₂) | Asymmetric and symmetric PO₂ stretching |

| 1000 - 850 | ν(P-OH) | P-OH stretching |

| 800 - 700 | δ(POH) | P-O-H in-plane bending |

| 600 - 500 | δ(OPO) | O-P-O bending |

| 500 - 400 | γ(POH) | P-O-H out-of-plane bending |

Note: The O-H stretching band (ν(OH)) from the hydrogen-bonded network is typically broad and appears in the 3000-2600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

Table 2: Summary of Raman Spectral Data for Potassium Dihydrogen Phosphite (KH₂PO₃)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~2440 | ν(PH) | P-H stretching (strong) |

| 1150 - 1000 | ν(PO₂) | Asymmetric and symmetric PO₂ stretching |

| 1000 - 900 | ν(P-OH) | P-OH stretching |

| 800 - 700 | δ(POH) | P-O-H in-plane bending |

| 600 - 500 | δ(OPO) | O-P-O bending |

| 500 - 400 | γ(POH) | P-O-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nucleus provides information about its electronic environment.

³¹P NMR Spectroscopy

Due to a lack of specific experimental data for the ³¹P NMR chemical shift of solid potassium dihydrogen phosphite in the readily available literature, we provide an expected range based on analogous phosphite salts. The chemical shift is referenced to 85% H₃PO₄.

Table 3: Expected ³¹P NMR Chemical Shift for Potassium Dihydrogen Phosphite (KH₂PO₃)

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ³¹P | +2 to +8 | Doublet | ~500 - 700 (¹JP-H) |

The phosphite phosphorus atom is directly bonded to a hydrogen atom, resulting in a characteristic large one-bond coupling (¹JP-H), which splits the ³¹P signal into a doublet.

Experimental Protocols

FTIR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid potassium dihydrogen phosphite.

Methodology:

-

Sample Preparation:

-

Thoroughly dry the potassium dihydrogen phosphite sample to remove any adsorbed water.

-

Prepare a KBr pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the vibrational frequencies.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid potassium dihydrogen phosphite.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline powder of potassium dihydrogen phosphite onto a microscope slide or into a capillary tube.

-

-

Data Acquisition:

-

Place the sample on the stage of a Raman microscope.

-

Focus the laser (e.g., 532 nm or 785 nm) onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 3500-100 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction on the raw spectrum.

-

Identify and label the Raman shifts of the vibrational modes.

-

³¹P NMR Spectroscopy

Objective: To determine the ³¹P NMR chemical shift and P-H coupling constant of potassium dihydrogen phosphite.

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of potassium dihydrogen phosphite in a deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer for the ³¹P nucleus.

-

Acquire a proton-coupled ³¹P NMR spectrum to observe the P-H coupling.

-

Use an external reference of 85% H₃PO₄.

-

-

Data Processing:

-

Process the Free Induction Decay (FID) with an appropriate window function and Fourier transform.

-

Reference the spectrum to the external standard.

-

Measure the chemical shift of the doublet and the ¹JP-H coupling constant.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of potassium dihydrogen phosphite.

Caption: Relationship between molecular structure and spectroscopic techniques for KH₂PO₃.

The Duality of Phosphite in Agriculture: A Technical Guide to its History, Discovery, and Mechanisms

Abstract

Phosphite (B83602) (Phi), a reduced form of phosphate (B84403) (Pi), has carved a unique and often debated niche in modern agriculture. Initially explored as a phosphorus fertilizer in the early 20th century and dismissed due to phytotoxicity, it was later rediscovered for its potent fungicidal properties, particularly against Oomycete pathogens. This guide provides an in-depth technical overview of the history, discovery, and multifaceted mechanisms of phosphite compounds in agriculture. It is intended for researchers, scientists, and professionals in drug and agricultural product development, offering a comprehensive resource detailing its mode of action, quantitative effects on crop production, and the experimental protocols used for its evaluation.

A Historical Trajectory: From a Failed Fertilizer to a Potent Fungicide

The journey of phosphite in agriculture is a compelling narrative of scientific re-evaluation. Initial investigations in the 1930s aimed to utilize phosphite as an alternative phosphorus source for crops. However, these early studies, notably by MacIntire and colleagues in 1950, concluded that phosphite was a poor nutritional source, with some instances of plant growth inhibition.[1] This led to its abandonment as a fertilizer for several decades.

A paradigm shift occurred in the 1970s with the discovery of phosphite's fungicidal efficacy, especially against devastating Oomycete pathogens like Phytophthora and Pythium. This breakthrough led to the development and commercialization of phosphite-based fungicides, with fosetyl-Al (marketed as Aliette®) being a pioneering product.[2]

The turn of the century saw a renewed interest in the potential of phosphite beyond its fungicidal role. Research, particularly by Lovatt, demonstrated that foliar applications of potassium phosphite could enhance the yield and fruit quality of certain crops, such as citrus and avocado, even in plants with sufficient phosphate levels.[3][4][5] This has sparked an ongoing debate and extensive research into its role as a biostimulant and its complex interactions within the plant.

Data Presentation: Quantitative Effects of Phosphite on Crop Performance

The efficacy of phosphite is often measured by its impact on crop yield, disease incidence, and various growth parameters. The following tables summarize quantitative data from key studies.

| Crop | Phosphite Formulation | Application Method | Key Finding | Reference |

| Avocado ('Hass') | Potassium Phosphite | Foliar Spray | Increased 3-year cumulative yield of commercially valuable large fruit. | [3][5] |

| Citrus ('Washington' Navel Orange) | Potassium Phosphite | Foliar Spray | Increased yield of commercially valuable large size fruit. | [4] |

| Wheat | Potassium Phosphite-based formulation | Seed treatment and foliar spray | Average yield increase of 2.3 t/ha compared to the untreated control. | [6] |

| Potato | Phosphite-based fungicides | Three foliar applications | Effective in protecting tubers from pink rot and late blight. | |

| Strawberry | Phosphite combined with NPK | Fertigation | Increased shoot and root growth. | [7] |

| Rice | Potassium Phosphite | Foliar Spray | Increased rice yield by 5%-10%. | [7] |

Table 1: Summary of Phosphite Efficacy on Crop Yield and Growth.

| Pathogen | Host Plant | Phosphite Application | Disease Reduction | Reference |

| Phytophthora cinnamomi | Tanoak | Phosphite spray | Enhanced resistance in the host. | [8] |

| Pink Rot and Late Blight | Potato | Foliar and post-harvest applications | Significant reduction in disease incidence. | [9] |

| Phytophthora nicotianae | Annual Vinca (B1221190) | Phosphite foliar sprays | Protection against foliar blight. | [10] |

| Colletotrichum lindemuthianum (Anthracnose) | Bean | Potassium phosphite solution | 17% reduction in anthracnose severity. | [11] |

Table 2: Efficacy of Phosphite in Disease Management.

| Plant Species | Phosphite Application | Effect on Root Growth | Reference |

| Wheat | Foliar application | 30% increase in root biomass. | [6] |

| Wheat | Foliar application under varying nutrient strengths | Significant increase in root biomass at all nutrient strengths. | [12] |

| Onion and Brassica nigra | Soil application | Severely restricted root growth. | [1] |

| Spinach | Root and foliar application | Strongly inhibited root growth, especially in P-starved plants. | [1] |

Table 3: Effects of Phosphite on Root Growth.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature to evaluate the efficacy and mechanisms of phosphite.

Greenhouse Efficacy Trial for Disease Resistance

This protocol describes a typical experimental setup to assess the protective effect of phosphite against a pathogen.

-

Plant Material and Growth Conditions:

-

Select a susceptible host plant species (e.g., annual vinca for Phytophthora studies).

-

Grow seedlings in a controlled greenhouse environment in pots with a sterile potting mix.

-

Provide a complete nutrient solution, with varying levels of phosphate and phosphite as per the experimental design.

-

-

Phosphite Application:

-

Prepare phosphite solutions (e.g., potassium phosphite) at desired concentrations.

-

Apply phosphite to the plants via foliar spray or soil drench at specified intervals before pathogen inoculation. Include a control group treated with water.

-

-

Pathogen Inoculation:

-

Culture the target pathogen (e.g., Phytophthora nicotianae) on a suitable medium.

-

Prepare an inoculum suspension (e.g., zoospore suspension) of a known concentration.

-

Inoculate the plants by spraying the inoculum onto the foliage or drenching the soil.

-

-

Disease Assessment:

-

Maintain the inoculated plants under conditions favorable for disease development (e.g., high humidity).

-

Visually assess disease severity at regular intervals by counting the number of lesions, measuring lesion size, or using a disease rating scale.

-

-

Data Analysis:

-

Statistically analyze the disease severity data to determine the significance of the phosphite treatments compared to the control.

-

Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the steps for extracting and quantifying phytoalexins, which are key markers of the plant's defense response induced by phosphite.

-

Sample Preparation and Elicitation:

-

Treat plant tissues (e.g., leaves) with a phosphite solution or a known elicitor as a positive control.

-

Harvest the treated tissues after a specific incubation period.

-

-

Extraction:

-

Homogenize the plant tissue in a suitable solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant containing the phytoalexins.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

-

Elute the phytoalexins from the cartridge with an appropriate solvent.

-

-

HPLC Analysis:

-

Inject the purified extract into an HPLC system equipped with a C18 column and a suitable detector (e.g., UV or fluorescence detector).

-

Use a gradient elution program with solvents like acetonitrile (B52724) and water to separate the different phytoalexin compounds.

-

Identify and quantify the phytoalexins by comparing their retention times and peak areas to those of authentic standards.

-

-

Data Analysis:

-

Calculate the concentration of each phytoalexin in the plant tissue based on the calibration curve of the standards.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Phosphite's Dual Mode of Action Against Oomycetes

Phosphite exhibits a bimodal mechanism of action against Oomycete pathogens, involving both direct inhibition of the pathogen and the stimulation of the host plant's defense responses.

Caption: Dual mode of action of phosphite against Oomycete pathogens.

Experimental Workflow for Evaluating Phosphite Efficacy

The following diagram illustrates a typical workflow for conducting a comprehensive evaluation of a phosphite-based agricultural product.

Caption: Experimental workflow for phosphite efficacy evaluation.

Phosphite-Induced Plant Defense Signaling Cascade

Upon recognition by the plant, phosphite triggers a complex signaling cascade leading to the activation of various defense mechanisms.

Caption: Phosphite-induced plant defense signaling cascade.

Conclusion

The history of phosphite in agriculture is a testament to the evolving understanding of plant science. While its role as a direct phosphorus nutrient remains a subject of scientific discourse and appears to be crop-specific, its efficacy as a fungicide and a biostimulant that enhances plant defense mechanisms is well-established. For researchers and professionals in the field, a thorough understanding of its dual mode of action, coupled with rigorous experimental evaluation, is crucial for harnessing its full potential in a sustainable and effective manner. Future research should continue to unravel the intricate signaling pathways activated by phosphite and explore innovative applications, such as its use in integrated pest management programs and the development of crops genetically engineered to utilize phosphite as a primary phosphorus source.

References

- 1. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. extension.psu.edu [extension.psu.edu]

- 3. lovattresearch.ucr.edu [lovattresearch.ucr.edu]

- 4. avocadosource.com [avocadosource.com]

- 5. journals.ashs.org [journals.ashs.org]

- 6. eu.vlsci.com [eu.vlsci.com]

- 7. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innate Resistance and Phosphite Treatment Affect Both the Pathogen’s and Host’s Transcriptomes in the Tanoak-Phytophthora ramorum Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jhbiotech.com [jhbiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Phosphite treatment can improve root biomass and nutrition use efficiency in wheat [frontiersin.org]

The Dual Nature of Phosphite: A Deep Dive into its Role in Plant Physiology and Metabolism

An In-depth Technical Guide for Researchers and Scientists

Executive Summary

Phosphite (B83602) (Phi), a reduced form of phosphate (B84403) (Pi), has emerged as a significant molecule in plant science, exhibiting a dual role as both a biostimulant and a plant protectant. While not a direct source of phosphorus nutrition for plants, its application can elicit a range of physiological and metabolic responses that enhance plant growth, improve nutrient use efficiency, and bolster defenses against a variety of pathogens. This technical guide provides a comprehensive overview of the current understanding of phosphite's mode of action, its impact on key signaling pathways, and its practical applications in agriculture. Detailed experimental protocols for key analyses and a summary of quantitative data are provided to support further research and development in this field.

Introduction: The Phosphite Enigma

Phosphite as a Biostimulant: Enhancing Plant Growth and Vigor

Application of phosphite at low concentrations can promote plant growth and development, a phenomenon attributed to its biostimulatory effects.[3][4] These effects are multifaceted and include improvements in root architecture, nutrient uptake, and overall biomass accumulation.

Root System Architecture

One of the most well-documented biostimulatory effects of phosphite is the enhancement of root growth. Foliar application of phosphite has been shown to increase root biomass by up to 40% in various crops.[2][4] This is achieved through the stimulation of lateral root development, which increases the overall surface area of the root system for more efficient water and nutrient uptake.[4]

Nutrient Use Efficiency

By promoting a more extensive root system, phosphite application can lead to improved nutrient use efficiency (NUE).[2][4] This is particularly evident in the case of nitrogen, where phosphite has been shown to increase the activity of nitrate (B79036) reductase, a key enzyme in nitrogen assimilation.[4] This enhanced nutrient uptake and utilization can translate to significant yield increases.[3]

Table 1: Quantitative Effects of Phosphite on Plant Growth and Yield

| Crop | Application Method | Phosphite Concentration/Dose | Observed Effect | Reference |

| Wheat | Foliar Spray | 0.75-1.0 L/ha (Prosper Plus®) | Up to 40% increase in root mass. | [4] |

| Wheat | Seed & Foliar Treatment | Not specified | Average yield increase of 2.3 t/ha. | [3] |

| Rice | Foliar Spray | 1,775-3,550 g/ha (Potassium Phi) | 5%-10% increase in yield. | [1][5] |

| Soybean | Seed Treatment | Not specified (K- and Mn-Phi) | Up to 29% increase in seedling emergence. | [1][5] |

| Strawberry | Fertigation | 6.7% Phi of total P | Increased shoot and root growth. | [1][5] |

| Potato | Foliar Spray | 1% and 0.67% (Potassium Phi) | Earlier emergence, increased leaf area and weight. | [1][5] |

| Various Crops | Foliar Spray | Not specified | Typically around 30% increase in root biomass. | [2][3] |

Phosphite as a Plant Protectant: A Two-Pronged Defense Strategy

Phosphite is widely recognized for its efficacy in controlling a broad spectrum of plant pathogens, particularly oomycetes like Phytophthora and Pythium.[1][6][7] Its mode of action is twofold: it can directly inhibit pathogen growth and, more significantly, it can stimulate the plant's own defense mechanisms.[8]

Direct Inhibition of Pathogens

At higher concentrations, phosphite can directly interfere with the metabolism of certain pathogens, inhibiting their growth and sporulation.[8] It is thought to disrupt phosphorylation processes within the pathogen's cells.[1]

Priming of Plant Defenses

The primary mechanism by which phosphite confers disease resistance is through the priming of the plant's innate immune system.[1] This involves the activation of systemic acquired resistance (SAR), leading to the production of defense-related compounds and proteins.[6]

Table 2: Efficacy of Phosphite in Controlling Plant Diseases

| Crop | Disease | Pathogen | Phosphite Treatment | Efficacy | Reference |

| Potato | Late Blight | Phytophthora infestans | Foliar spray (0.5% KPhi) | ~50% decrease in disease severity. | [6] |

| Potato | Tuber Diseases | P. infestans, F. solani, R. solani | Seed tuber treatment (1% CaPhi or KPhi) | High protection against P. infestans, intermediate against F. solani. | [7] |

| Tomato | Bacterial Speck | Pseudomonas syringae | Foliar spray (various commercial products) | 42.1-90.3% inhibition of symptoms. | [9] |

| Walnut | Scab | Not specified | Foliar spray | Significant reduction in incidence and severity. | [1] |

| Soybean | Downy Mildew | Not specified | Foliar spray | Decreased damage. | [1] |

Molecular Mechanisms and Signaling Pathways

Phosphite's influence on plant physiology is orchestrated through its interaction with key signaling pathways, particularly those involving plant hormones.

Interaction with Phosphate Starvation Response (PSR)

Due to its structural similarity to phosphate, phosphite can interfere with the plant's phosphate starvation response (PSR). It can be taken up by the same transporters as phosphate, but once inside the cell, it is not metabolized. This can lead to a "pseudo-phosphate-sufficient" state, where the plant does not activate the necessary molecular machinery to acquire more phosphate, potentially leading to phosphorus deficiency if phosphate levels are already low.[1]

Hormonal Signaling

Recent research has shown that phosphite can modulate the biosynthesis and signaling of key plant hormones, including:

-

Abscisic Acid (ABA): Involved in stress responses.

-

Salicylic Acid (SA): A key player in systemic acquired resistance.

-

Jasmonic Acid (JA): Important for defense against necrotrophic pathogens and insects.

By influencing these hormonal pathways, phosphite can prime the plant for a more robust and rapid defense response to various biotic and abiotic stresses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of phosphite on plant physiology and metabolism.

Quantification of Root Biomass

References

- 1. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphite treatment can improve root biomass and nutrition use efficiency in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eu.vlsci.com [eu.vlsci.com]

- 4. How does using Phosphite increase root mass? - Intracrop [intracrop.co.uk]

- 5. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 6. Phosphite Application Alleviates Pythophthora infestans by Modulation of Photosynthetic and Physio-Biochemical Metabolites in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Innate Resistance and Phosphite Treatment Affect Both the Pathogen’s and Host’s Transcriptomes in the Tanoak-Phytophthora ramorum Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA sequencing data for responses to drought stress and/or clubroot infection in developing seeds of Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Potassium Dihydrogen Phosphite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium dihydrogen phosphite (B83602) (KH₂PO₃), a salt of phosphorous acid, is increasingly utilized in agriculture as a biostimulant, fungicide, and fertilizer. Its environmental fate and transport are of significant interest due to its high solubility and mobility. This technical guide provides a comprehensive overview of the current understanding of potassium dihydrogen phosphite's behavior in the environment, including its degradation, mobility, and potential for bioaccumulation. This document synthesizes available data, outlines experimental methodologies for its detection, and visualizes key pathways associated with its mode of action and analysis. While phosphite is noted for its systemic movement in plants and its role in activating plant defense mechanisms, quantitative data on its environmental persistence and transport remain sparse in publicly available literature.

Physicochemical Properties

Potassium dihydrogen phosphite is a white crystalline solid with high water solubility. This high solubility is a key factor influencing its environmental transport, as it is readily dissolved in soil water and can be transported with water flow. Unlike phosphate (B84403), which is trivalent, phosphite is a divalent anion, which influences its interaction with soil particles.

| Property | Value | Reference |

| Chemical Formula | KH₂PO₃ | General Chemical Knowledge |

| Molar Mass | 120.09 g/mol | General Chemical Knowledge |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | High | [2][3] |

| pH (1% solution) | 4.1 - 4.7 (acidic) | General Chemical Knowledge |

Environmental Fate

The environmental fate of potassium dihydrogen phosphite is primarily governed by microbial degradation and its mobility in soil and water. Abiotic degradation processes such as hydrolysis and photolysis are not considered major dissipation pathways.

Degradation

2.1.1. Biotic Degradation in Soil

The primary degradation pathway for phosphite in the environment is microbial oxidation to phosphate (PO₄³⁻). This process is slow and dependent on soil conditions such as microbial population, temperature, and pH. Some soil microorganisms, such as certain species of Pseudomonas, possess the enzymatic machinery to carry out this oxidation.[4] The half-life of phosphite in soil is estimated to be in the order of months, with one study suggesting a half-life of 12-16 weeks for the oxidation of phosphite to phosphate.[4]

2.1.2. Abiotic Degradation

Information on the abiotic degradation of phosphite is limited. Due to its chemical stability, significant hydrolysis or photolysis in the environment is not expected.

Quantitative Degradation Data

| Medium | Degradation Process | Half-life (t½) | Conditions | Reference |

| Soil | Microbial Oxidation | 12 - 16 weeks (approx.) | Not specified | [4] |

| Water | Hydrolysis | Data not available | - | - |

| Water | Photolysis | Data not available | - | - |

Note: There is a significant lack of quantitative data from standardized OECD guideline studies (e.g., OECD 307) for the degradation of potassium dihydrogen phosphite in soil and water.

Mobility and Transport

2.2.1. Soil Mobility and Leaching

Potassium dihydrogen phosphite is highly mobile in soil due to its high water solubility and weaker sorption to soil particles compared to phosphate.[3][5] This high mobility creates a potential for leaching into groundwater, particularly in sandy soils with low organic matter content.[3] Studies have shown that phosphite can be leached from the soil column, with concentrations in the leachate being dependent on the application rate and soil type.[3]

2.2.2. Runoff

Due to its solubility, potassium dihydrogen phosphite can be transported from agricultural fields via surface runoff during rainfall events. The concentration of phosphite in runoff water will depend on factors such as the application rate, time since application, rainfall intensity, and field topography.[6][7]

Soil Sorption Data

| Soil Type | Sorption Coefficient (Kd) | Organic Carbon Normalized Sorption Coefficient (Koc) | Reference |

| Various | Data not available | Data not available | - |

Bioaccumulation

There is a lack of specific studies on the bioaccumulation potential of potassium dihydrogen phosphite in aquatic or terrestrial organisms. Given its high water solubility and ionic nature, significant bioaccumulation according to the classic model of partitioning into fatty tissues is not expected. However, organisms may take up phosphite from their environment.

Bioaccumulation Data

| Organism | Bioconcentration Factor (BCF) | Exposure Type | Reference |

| Fish | Data not available | - | - |

Note: No bioaccumulation studies for potassium dihydrogen phosphite following OECD guidelines (e.g., OECD 305) were found in the public domain.

Ecotoxicological Information

Limited ecotoxicity data is available for potassium dihydrogen phosphite. The EPA has stated that it is practically nontoxic to birds and freshwater fish and at most, slightly toxic to aquatic invertebrates.[8] However, specific LC50 and EC50 values from standardized tests are not consistently reported in the available literature. For phosphate, a related compound, ecotoxicity tests on fish, daphnia, and algae have shown LC50/EC50 values to be above 100 mg/L, indicating low acute toxicity.[9][10]

Aquatic Ecotoxicity Data

| Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish (Freshwater) | LC50 | > 100 (for phosphate) | 96 hours | [10] |

| Aquatic Invertebrates (Daphnia) | EC50 | > 100 (for phosphate) | 48 hours | [10] |

| Algae | EC50 | > 100 (for phosphate) | 72 hours | [10] |

Note: The provided data is for phosphate compounds, not phosphite. Specific, reliable ecotoxicity data for potassium dihydrogen phosphite is a significant data gap.

Experimental Protocols

Analysis of Phosphite in Environmental Samples

The primary analytical method for the determination of phosphite in environmental samples (water and soil extracts) is Ion Chromatography (IC) with suppressed conductivity detection.[11][12]

4.1.1. Sample Preparation

-

Water Samples: Water samples are typically filtered through a 0.45 µm filter to remove particulate matter before direct injection into the IC system.[11]

-

Soil Samples: Soil samples are extracted with a suitable solution, such as deionized water or a weak acid, to bring the phosphite into the solution phase. The extract is then filtered before analysis.

4.1.2. Ion Chromatography Method (Generalized)

-

Instrument: A high-performance ion chromatograph equipped with a suppressor and a conductivity detector.

-

Column: An anion-exchange column, such as a Dionex IonPac™ AS11-HC or similar, is commonly used for the separation of phosphite from other anions.[11]

-

Eluent: A gradient of potassium hydroxide (B78521) (KOH) is often used as the eluent. A typical gradient might start at a low concentration to separate weakly retained anions and increase in concentration to elute more strongly retained anions like phosphate and phosphite.

-

Flow Rate: A flow rate of around 1.0 - 1.5 mL/min is typical.

-

Injection Volume: This can vary depending on the expected concentration, but a 10-25 µL loop is common.

-

Detection: Suppressed conductivity detection is used to enhance the sensitivity of the measurement.

-

Quantification: Quantification is performed by comparing the peak area of the phosphite in the sample to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Signaling Pathways

Phosphite is known to induce plant defense responses by activating signaling pathways involving salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). It can also interfere with phosphate starvation signaling.

References

- 1. The bioaccumulation factor for phosphorus-32 in edible fish tissue : final report, August 1977 - October 1979 in SearchWorks catalog [searchworks.stanford.edu]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Phosphite, phosphate, and their interactions in soil and turfgrass [maxapress.com]

- 5. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nyc.gov [nyc.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aquatic Toxicity Assessment of Phosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. イオンクロマトグラフィーによるリン酸塩分析 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide on the Toxicological Studies of Potassium Dihydrogen Phosphite on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of potassium dihydrogen phosphite (B83602) on a range of non-target organisms. The information is compiled from various scientific sources and regulatory documents to support environmental risk assessments and research endeavors.

Introduction

Potassium dihydrogen phosphite (KH₂PO₃), a salt of phosphorous acid, is widely used in agriculture as a fungicide and a biostimulant. Its mode of action in plants primarily involves the stimulation of natural defense mechanisms. Given its application in the environment, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental safety profile. This guide summarizes the available toxicological data, details the experimental methodologies used in these studies, and visualizes key experimental workflows and potential cellular interactions.

Quantitative Toxicological Data

The available data consistently indicate that potassium dihydrogen phosphite and related phosphite salts have low toxicity to a variety of non-target organisms. The following tables summarize the quantitative data found in the literature.

Table 1: Acute Toxicity of Phosphorous Acids and their Salts to Aquatic Organisms

| Organism | Endpoint | Value (mg/L) | Classification |

| Freshwater Fish | 96-hour LC50 | > 1000 | Practically non-toxic |

| Freshwater Invertebrates | 48-hour EC50 | > 1000 | Practically non-toxic |

| Freshwater Algae | 72-hour EC50 | > 100 | Practically non-toxic |

Table 2: Acute Toxicity of Phosphorous Acids and their Salts to Terrestrial Organisms

| Organism | Endpoint | Value (mg/kg) | Classification |

| Birds (Oral) | LD50 | > 2000 | Practically non-toxic |

| Birds (Dietary) | LC50 | > 5000 ppm | Practically non-toxic |

| Mammals (Rat, Oral) | LD50 | > 5000 | Practically non-toxic |

Table 3: Acute Toxicity of Potassium Phosphite to Honey Bees

| Exposure Route | Endpoint | Value (µ g/bee ) | Classification |

| Oral | 48-hour LD50 | > 71 | Practically non-toxic |

| Contact | 48-hour LD50 | > 145 | Practically non-toxic |

Table 4: Effects of Potassium Dihydrogen Phosphate (B84403) on Soil Microorganisms

| Microorganism Group | Observation |

| Spore-forming bacteria | No decrease in numbers observed.[1][2][3] |

| Mineral nitrogen assimilating bacteria | No decrease in numbers observed.[1][2][3] |

| Cellulose degrading bacteria | No decrease in numbers observed.[1][2][3] |

| Actinomycetes | Slight increase from 8.5 × 10⁵ to 2.9 × 10⁶ KSV/g observed in one study with a granulated PDP with microcrystalline cellulose.[1][2][3] |

| Molds | Slight increase from 3.0 × 10⁴ to 1.4 × 10⁵ KSV/g observed in one study with a granulated PDP with microcrystalline cellulose.[1][2][3] |

Note on Earthworm Toxicity: Specific quantitative toxicity data (LC50 or NOEC) for potassium dihydrogen phosphite on earthworms (Eisenia fetida) were not found in the conducted literature search. Studies on general "potash" fertilizers have shown toxicity at high concentrations, but these results cannot be directly attributed to potassium dihydrogen phosphite.

Experimental Protocols

The toxicological data presented above are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

Aquatic Organism Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[4][5][6][7] Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.[4][6]

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna.[3][8][9][10][11] Young daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[3][8][10][11]

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae.[12][13][14][15] Algal cultures are exposed to various concentrations of the test substance for 72 hours, and the inhibition of growth is measured to determine the EC50.[12][14]

Terrestrial Organism Toxicity Testing

-

Earthworm, Reproduction Test (OECD 222): This is a sub-chronic test that evaluates the effects of a substance on the reproductive output of earthworms (Eisenia fetida). Adult worms are exposed to the test substance in artificial soil for 28 days, after which the adults are removed, and the number of offspring is counted after another 28 days.[2][9][16][17][18] Endpoints include adult mortality, changes in biomass, and the number of juveniles produced (NOEC/LOEC).

-

Honeybee, Acute Oral Toxicity Test (OECD 213): This test determines the acute oral toxicity of a substance to adult worker honey bees.[1][19][20][21] Bees are fed a single dose of the test substance in a sucrose (B13894) solution, and mortality is recorded over 48 to 96 hours to determine the LD50.[1][21]

-

Honeybee, Acute Contact Toxicity Test (OECD 214): This test assesses the acute contact toxicity.[1][20] A single dose of the test substance is applied topically to the thorax of adult worker honey bees, and the LD50 is determined based on mortality observed over 48 to 96 hours.[1]

Visualizations

Experimental Workflows

The following diagram illustrates a generalized workflow for conducting ecotoxicological studies based on OECD guidelines.

Potential Cellular Effects of High Phosphite Concentrations

While potassium dihydrogen phosphite exhibits low toxicity to non-target organisms, very high concentrations could potentially lead to cellular stress. The following diagram conceptualizes these potential effects based on general principles of cell biology and the known properties of phosphites. It is important to note that these are potential mechanisms and have not been specifically demonstrated for potassium dihydrogen phosphite in non-target animals at environmentally relevant concentrations.

Conclusion

Based on the available toxicological studies, potassium dihydrogen phosphite presents a low acute toxicity risk to a wide range of non-target organisms, including aquatic species, birds, mammals, and honey bees. The data on soil microorganisms suggest no adverse effects on key bacterial and fungal populations. While specific quantitative data for earthworms are lacking, the overall low toxicity profile of the substance suggests a minimal risk. The experimental protocols for these studies are well-established and follow international guidelines, ensuring the quality and reliability of the data. Further research could focus on the chronic effects and the specific toxicity to terrestrial invertebrates to provide an even more complete environmental risk assessment.

References

- 1. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Phosphite inhibits Phytophthora cinnamomi by downregulating oxidoreductases and disrupting energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. boerenlandvogels.nl [boerenlandvogels.nl]

- 5. Frontiers | ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response [frontiersin.org]

- 6. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. Role of Phosphate and Other Proton-Donating Anions in Respiration-Coupled Transport of Ca2+ by Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphites and their applications in agriculture [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. Predictive Modeling of Pesticides Reproductive Toxicity in Earthworms Using Interpretable Machine-Learning Techniques on Imbalanced Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 15. THE EFFECT OF PHOSPHATES ON RESPIRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Role of phosphate and other proton-donating anions in respiration-coupled transport of Ca2+ by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Los fosfitos y sus aplicaciones en la agricultura | Revista Mexicana de Ciencias Agrícolas [cienciasagricolas.inifap.gob.mx]

- 19. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. carlroth.com [carlroth.com]

- 21. labbox.es [labbox.es]

Methodological & Application

Application Notes and Protocols for Potassium Dihydrogen Phosphite as a Fungicide Against Oomycetes

Audience: Researchers, scientists, and drug development professionals.